molecular formula C13H16FN3 B11731166 N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11731166
M. Wt: 233.28 g/mol
InChI Key: OQYGIQWNCFHSSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of a benzyl halide with a pyrazole derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H16FN3/c1-11-13(10-16-17(11)8-7-14)15-9-12-5-3-2-4-6-12/h2-6,10,15H,7-9H2,1H3

InChI Key

OQYGIQWNCFHSSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=CC=C2

Origin of Product

United States

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